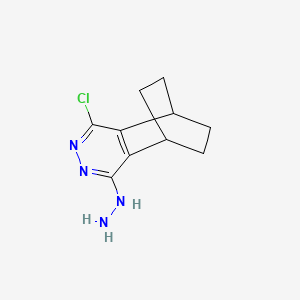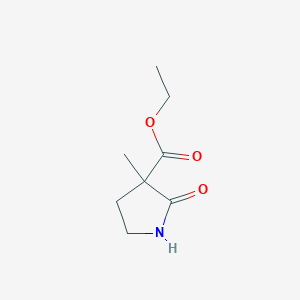
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Vue d'ensemble
Description
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro group, a hydrazinyl group, and a tetrahydro-ethanophthalazine core, making it a subject of interest in synthetic chemistry and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydro-ethanophthalazine core, followed by the introduction of the chloro and hydrazinyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups replacing the chloro group.
Applications De Recherche Scientifique
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group may also participate in electrophilic interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine: Unique due to its specific substitution pattern and potential biological activities.
1-Chloro-4-amino-5,6,7,8-tetrahydro-5,8-ethanophthalazine: Similar structure but with an amino group instead of a hydrazinyl group.
1-Bromo-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine: Similar but with a bromo group instead of a chloro group.
This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in multiple scientific disciplines.
Propriétés
IUPAC Name |
(6-chloro-4,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c11-9-7-5-1-3-6(4-2-5)8(7)10(13-12)15-14-9/h5-6H,1-4,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYVDAQDLSUHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2C(=NN=C3NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452186 | |
| Record name | 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79363-47-6 | |
| Record name | 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B3358289.png)




![4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol](/img/structure/B3358324.png)


![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid](/img/structure/B3358346.png)


![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B3358364.png)

![1-(Hydroxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3358380.png)
